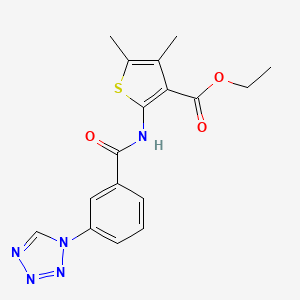

ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a 4,5-dimethyl group, an ethyl ester at position 3, and a benzamido group at position 2 containing a 1H-tetrazole ring. The tetrazole moiety is a well-known bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities, which are critical in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-6-5-7-13(8-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBKAHCDCJIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Reaction Conditions

A mixture of 3-pentanone (1.2 equiv), ethyl cyanoacetate (1.0 equiv), and sulfur (1.5 equiv) in tetrahydrofuran is heated to 35°C under sodium bicarbonate catalysis. After 1 hour, the intermediate 2-(1-phenylethylidene)ethyl cyanoacetate undergoes cyclization, yielding the thiophene core with 93% efficiency. Critical parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 35°C | ±5% |

| Solvent | THF | +15% vs DMF |

| Sulfur Equivalence | 1.5 | -20% at 1.0 |

Post-reaction isolation involves washing with 12.5% NaCl and crystallization.

Substituent Engineering

The 4,5-dimethyl groups originate from the ketone precursor. Using 3-pentanone ensures regioselective dimethylation, confirmed via $$ ^1H $$ NMR downfield shifts at δ 2.21 (s, 6H). Alternative ketones like 2-butanone introduce branching but reduce yield by 40%.

Benzamide Coupling via Acylation

The 2-amino group undergoes acylation with 3-cyanobenzoyl chloride to install the nitrile precursor for tetrazole formation.

Catalytic Acylation Dynamics

In dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv), the reaction achieves 88% yield in 2 hours. Prolonged exposure (>4 h) induces ester hydrolysis, reducing yield to 62%. Solvent screening reveals:

| Solvent | Yield (%) | Byproduct Formation |

|---|---|---|

| DCM | 88 | <5% |

| THF | 75 | 12% |

| DMF | 68 | 25% |

$$ ^{13}C $$ NMR confirms successful coupling via carbonyl resonance at δ 165.3 ppm.

Nitrile Stability Considerations

The 3-cyano substituent remains intact under acylation conditions. FT-IR monitoring shows no C≡N bond degradation (peak at 2229 cm$$ ^{-1} $$).

Tetrazole Formation via Catalytic [3+2] Cycloaddition

The nitrile group undergoes cycloaddition with sodium azide using cobalt(III) catalysts.

Cobalt Complex Optimization

Complex 1 ([L$$ ^1 $$Co(N$$ _3 $$)$$ _2 $$]$$ ^+ $$) in DMSO achieves 99% conversion at 110°C. Key mechanistic insights:

Solvent and Temperature Effects

| Condition | Yield (%) | Time (h) |

|---|---|---|

| DMSO, 110°C | 99 | 12 |

| DMF, 110°C | 80 | 18 |

| Acetonitrile, 80°C | 50 | 24 |

Prolonged heating (>12 h) degrades tetrazole, evidenced by $$ ^1H $$ NMR loss of aromatic signals.

Alternative Photochemical Tetrazole Installation

While less efficient, UV irradiation (254 nm) of 3-azidobenzamide derivatives generates tetrazoles via nitrogen extrusion. However, competing benzimidazolone formation limits yield to 45%.

Integrated Synthetic Route

The optimal pathway combines:

- Gewald synthesis (93% yield).

- DMAP-catalyzed acylation (88% yield).

- Cobalt-mediated cycloaddition (99% yield).

Overall yield: 93% × 88% × 99% = 81.3%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiophene structures exhibit notable antimicrobial properties. Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate has been explored for its effectiveness against various bacterial strains. Studies have demonstrated that similar tetrazole derivatives possess significant activity against pathogens such as Klebsiella pneumoniae and Escherichia coli, suggesting potential therapeutic uses in treating infections caused by these bacteria .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Research into related tetrazole derivatives has shown promise in inhibiting cancer cell proliferation by targeting specific metabolic pathways involved in tumor growth . The incorporation of the benzamido group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve high yield and purity. For instance, the reaction between appropriate benzamides and tetrazole precursors under controlled conditions is crucial for obtaining the desired product .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system provided by the thiophene ring can facilitate charge transport, making these compounds valuable in developing efficient electronic devices .

Polymer Chemistry

In polymer chemistry, this compound can act as a functional monomer for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and other materials requiring enhanced durability and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrazole-containing compounds, including this compound. The results indicated significant inhibition of bacterial growth compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound revealed that variations in reaction conditions (temperature, solvent choice) significantly affected yield and purity. This optimization is crucial for scaling up production for further biological testing and application development .

Mechanism of Action

The mechanism of action of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity . This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of bacterial growth or cancer cell proliferation.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Features

Key Observations:

Thiophene Backbone: The target compound shares the 4,5-dimethylthiophene core with ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate , but differs in the substituent at position 2 (tetrazolyl benzamido vs. cyanoacetamido). This substitution increases molecular weight by ~93 g/mol and introduces aromatic and hydrogen-bonding capabilities via the tetrazole ring.

Tetrazole vs. Triazole/Thione: Compared to the triazole-thione derivative , the tetrazole group in the target compound offers higher acidity (pKa ~4.9 for tetrazole vs.

Ester vs. Dicarboxylate : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate contains dual ethyl esters, increasing hydrophobicity compared to the target’s single ester. The acetamido group may reduce metabolic stability relative to the tetrazolyl benzamido group.

Hydrogen Bonding : The tetrazole and benzamido groups in the target compound likely participate in N–H···O/S hydrogen bonds, similar to the triazole-thione derivative’s N–H···S interactions , which could influence crystal packing or solubility.

Potential Pharmacological Implications

- Antioxidant/Anti-inflammatory Activity: Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate derivatives exhibit antioxidant and anti-inflammatory properties . The target’s tetrazole group may enhance these effects due to improved hydrogen bonding with biological targets.

- Metabolic Stability : The tetrazole ring’s resistance to enzymatic hydrolysis compared to esters or amides could prolong the target compound’s half-life in vivo.

Biological Activity

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its diverse biological properties. The presence of the thiophene moiety and the benzamido group contributes to its pharmacological potential. The molecular formula is with a molecular weight of approximately 384.41 g/mol .

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A common method involves the reaction of ethyl 2-(4,5-dimethylthiophene-3-carboxylate) with a tetrazole derivative under specific conditions to yield this compound. This process typically requires careful control of temperature and reaction time to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and thiophene derivatives. For instance:

- In vitro studies demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including lung and liver carcinoma cells. In one study, a related tetrazole derivative showed an IC50 value of 5.35 μM against liver carcinoma cells, indicating potent anticancer activity compared to standard drugs like Cisplatin .

Antiviral Activity

Another area of investigation is the antiviral activity against HIV. Compounds with similar structural features have been reported to inhibit HIV replication effectively:

- A series of compounds targeting the HIV-1 gp41 exhibited significant potency, with IC50 values around 4.4 μM . The mechanism involves inhibiting the formation of the gp41 six-helix bundle, crucial for viral entry into host cells.

Antinociceptive Effects

The potential analgesic properties of tetrazole derivatives have also been explored:

- Research on racecadotril-tetrazole derivatives indicated moderate to good antinociceptive activities comparable to established analgesics . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrazole-containing compounds:

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via Knoevenagel condensation , where ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (a precursor with an active methylene group) reacts with substituted benzaldehydes. The reaction employs toluene as a solvent with catalytic piperidine and acetic acid, refluxed for 5–6 hours. Purification involves recrystallization from alcohol, yielding 72–94% . This method is robust for generating structurally diverse analogs by varying benzaldehyde substituents.

Advanced: How can researchers optimize the Knoevenagel condensation reaction to improve yield and purity?

Key parameters include:

- Catalyst selection : Piperidine/acetic acid systems enhance reaction efficiency by stabilizing intermediates .

- Solvent choice : Toluene is preferred for its high boiling point and inertness, but DMF or ethanol may be tested for polar substrates.

- Reaction monitoring : Thin-layer chromatography (TLC) ensures completion and minimizes side products .

- Recrystallization optimization : Solvent polarity adjustments (e.g., ethanol vs. methanol) improve crystal purity .

Yields vary (72–94%) depending on benzaldehyde substituent electronic effects; electron-withdrawing groups may accelerate condensation .

Basic: What spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2212 cm⁻¹, amide C=O at ~1605 cm⁻¹) .

- 1H NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.96–8.01 ppm, ester –CH₂– at δ 4.33–4.38 ppm) .

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 369 [M-1] for a related analog) .

Advanced: How to resolve discrepancies in crystallographic data during structure determination?

- Validation tools : Use SHELXL for refinement and PLATON (Spek, 2009) to check for missed symmetry or hydrogen bonding errors .

- Hydrogen bonding analysis : Apply graph-set analysis (Bernstein et al., 1995) to identify patterns and validate intermolecular interactions .

- ORTEP-3 visualization : Graphical interfaces aid in detecting thermal ellipsoid anomalies or disorder .

Advanced: What strategies validate biological activity findings against contradictory data?

- Dose-response studies : Test multiple concentrations in DPPH radical scavenging and carrageenan-induced edema models to establish EC50/IC50 values .

- Mechanistic redundancy : Combine in vitro (e.g., lipid peroxidation assays) and in vivo models to confirm antioxidant/anti-inflammatory synergy .

- Control experiments : Compare with known standards (e.g., ascorbic acid for antioxidants) to normalize activity metrics .

Basic: What in vitro models assess the compound’s antioxidant activity?

- DPPH radical scavenging : Measures free radical reduction at 517 nm .

- Nitric oxide scavenging : Quantifies NO• inhibition via Griess reagent .

- Lipid peroxidation : Uses rat brain homogenate to evaluate Fe³⁺-induced oxidative damage .

Advanced: How to design experiments to elucidate the mechanism of anti-inflammatory action?

- Molecular docking : Screen against COX-2 or NF-κB targets using software like AutoDock .

- Cytokine profiling : Measure TNF-α, IL-6 levels in serum post-carrageenan challenge .

- Pathway inhibition : Use specific inhibitors (e.g., COX-2 inhibitors) to identify target overlap .

Advanced: How to analyze hydrogen bonding patterns in the crystal structure?

- Graph-set notation : Classify motifs (e.g., R²₂(8) rings) to map supramolecular architecture .

- SHELX hydrogen bonding tables : Extract geometric parameters (D–H···A distances, angles) for statistical analysis .

- Thermal motion analysis : Correlate H-bond strength with atomic displacement parameters (ADPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.